6-Chloro-4-methyl-3-phenylpyridazine
Overview
Description
6-Chloro-4-methyl-3-phenylpyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methyl-3-phenylpyridazine typically involves the reaction of appropriate substituted hydrazines with diketones or their equivalents. One common method involves the cyclization of 3-chloro-4-methylphenylhydrazine with 1,3-diketones under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methyl-3-phenylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of 6-amino-4-methyl-3-phenylpyridazine or 6-thio-4-methyl-3-phenylpyridazine.
Oxidation: Formation of pyridazinone derivatives.
Reduction: Formation of reduced pyridazine derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
6-Chloro-4-methyl-3-phenylpyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biology: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Industry: Employed in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methyl-3-phenylpyridazine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-methyl-4-phenylpyridazine
- 6-Methyl-3,4-diphenylpyridazine
- 2-Chloro-3-phenylpyrazine
Uniqueness
6-Chloro-4-methyl-3-phenylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-4-methyl-3-phenylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c1-8-7-10(12)13-14-11(8)9-5-3-2-4-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWRMNONFLILEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423361 | |
Record name | 6-chloro-4-methyl-3-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67820-83-1 | |
Record name | 6-chloro-4-methyl-3-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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